5-Amino-1-methylimidazole Picrate
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Overview
Description
5-Amino-1-methylimidazole Picrate: is a chemical compound with the molecular formula C10H10N6O7 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methylimidazole Picrate typically involves the reaction of 5-Amino-1-methylimidazole with picric acid (2,4,6-trinitrophenol). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may involve continuous flow reactors and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-methylimidazole Picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in picrate to amino groups.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry: 5-Amino-1-methylimidazole Picrate is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its imidazole ring, which mimics histidine residues in proteins.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-methylimidazole Picrate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and influence biochemical pathways.
Comparison with Similar Compounds
1-Methylimidazole: A simpler imidazole derivative used as a solvent and catalyst.
2-Methylimidazole: Another imidazole derivative with applications in pharmaceuticals and agrochemicals.
4-Nitroimidazole: Known for its use in antimicrobial agents.
Uniqueness: 5-Amino-1-methylimidazole Picrate is unique due to the presence of both amino and picrate groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-methylimidazol-4-amine;2,4,6-trinitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.C4H7N3/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-7-3-6-2-4(7)5/h1-2,10H;2-3H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSPVASXIPUFCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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